4,8-Dimethyldecanal

Description

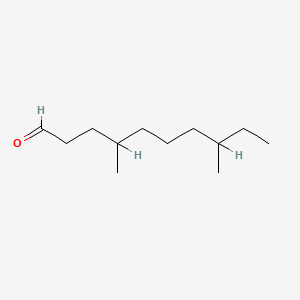

Structure

3D Structure

Properties

IUPAC Name |

4,8-dimethyldecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAUQKOJHYTYNRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCC(C)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60997341 | |

| Record name | 4,8-Dimethyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75983-36-7 | |

| Record name | 4,8-Dimethyldecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75983-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,8-Dimethyldecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,8-Dimethyldecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,8-dimethyldecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Discovery and Identification of 4,8-Dimethyldecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, identification, and analytical characterization of 4,8-dimethyldecanal, a significant semiochemical. First identified as the aggregation pheromone of the red flour beetle, Tribolium castaneum, this branched-chain aldehyde plays a crucial role in the chemical ecology of this and related species. This document details the initial discovery and biological context, outlines the stereochemistry and biological activity of its isomers, and provides in-depth experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide summarizes key synthetic pathways for obtaining this compound and elucidates its biosynthetic origins. All quantitative data are presented in structured tables, and key processes are visualized through logical diagrams to facilitate understanding and application in research and development.

Introduction: Discovery and Biological Significance

This compound was first identified as the male-produced aggregation pheromone of the red flour beetle, Tribolium castaneum, and the confused flour beetle, T. confusum.[1] This discovery was pivotal in understanding the chemical communication governing the aggregation behavior of these stored-product pests. The pheromone, colloquially named "tribolure," is attractive to both sexes, facilitating mating and resource exploitation.[1][2]

Subsequent research has revealed that tribolure is a blend of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S)-4,8-dimethyldecanal.[3] Bioassays have demonstrated that the (4R,8R)-isomer is the most biologically active component, eliciting a response in T. castaneum that is identical to the natural pheromone, while other isomers show significantly weaker or no activity.[3] This stereospecificity highlights the importance of precise stereochemical characterization in the study of semiochemicals.

Physicochemical and Spectroscopic Data

The accurate identification of this compound relies on a combination of chromatographic and spectroscopic techniques. The following tables summarize key quantitative data for the (4R,8R)-isomer.

Table 1: Physicochemical Properties of (4R,8R)-4,8-Dimethyldecanal

| Property | Value |

| Molecular Formula | C₁₂H₂₄O |

| Molecular Weight | 184.32 g/mol |

| IUPAC Name | (4R,8R)-4,8-Dimethyldecanal |

| Appearance | Colorless to pale yellow oil |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for this compound

| Parameter | Description |

| Key Mass Spectral Fragments (m/z) | |

| 140 | [M-44]⁺, resulting from McLafferty rearrangement, a characteristic fragmentation of aldehydes.[4] |

| 112 | Further fragmentation product. |

| 86 | Further fragmentation product. |

| 72 | Further fragmentation product. |

| GC Retention Times | |

| 5% SE-30 column | 4.84 min (Isothermal at 140°C)[4] |

| 5% PEG-20M column | 9.12 min (Isothermal at 140°C)[4] |

Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for (4R,8R)-4,8-Dimethyldecanal (in CDCl₃)

Note: The following are predicted and representative chemical shifts based on the structure and published data for similar aliphatic aldehydes. Precise values may vary based on experimental conditions.

| ¹H NMR | Assignment | ¹³C NMR | Assignment |

| ~9.76 (t, J = 1.9 Hz, 1H) | -CHO | ~202.9 | C1 (-CHO) |

| ~2.42 (dt, J = 7.3, 1.9 Hz, 2H) | -CH₂-CHO | ~43.9 | C2 |

| ~1.60 - 1.70 (m, 2H) | -CH₂-CH₂-CHO | ~21.8 | C3 |

| ~1.45 - 1.55 (m, 1H) | CH(CH₃)- | ~32.3 | C4 |

| ~1.25 - 1.40 (m, 4H) | -CH₂-CH₂-CH(CH₃)- | ~37.3, ~20.0 | C5, C6 |

| ~1.10 - 1.20 (m, 1H) | -CH(CH₃)- | ~29.5 | C7 |

| ~0.88 (d, J = 6.6 Hz, 3H) | -CH(CH₃)- | ~19.4 | C4-CH₃ |

| ~0.86 (d, J = 6.6 Hz, 3H) | -CH(CH₃)- | ~19.7 | C8-CH₃ |

| ~0.85 (t, J = 7.4 Hz, 3H) | -CH₂-CH₃ | ~11.4 | C10 |

| ~34.6 | C8 | ||

| ~29.1 | C9 |

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol describes a general method for the analysis of this compound from insect extracts.

Objective: To separate, identify, and quantify this compound in a biological sample.

Materials:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

HP-5MS or similar nonpolar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Helium (carrier gas)

-

Hexane (GC grade)

-

Anhydrous sodium sulfate

-

Microsyringe

-

Sample vials with PTFE-lined caps

Procedure:

-

Sample Preparation (Solvent Extraction):

-

Excise the pheromone glands from male Tribolium castaneum under a dissecting microscope.

-

Place the glands in a 1.5 mL glass vial containing 50 µL of hexane.

-

Allow the extraction to proceed for 30 minutes at room temperature.

-

Carefully remove the glands from the solvent.

-

Dry the hexane extract over a small amount of anhydrous sodium sulfate.

-

Transfer the dried extract to a clean vial for GC-MS analysis.

-

-

GC-MS Parameters:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 minute.

-

Ramp: Increase to 200°C at a rate of 6°C/min.

-

Ramp: Increase to 270°C at a rate of 8°C/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

-

-

Data Analysis:

-

Identify the peak corresponding to this compound by its retention time and mass spectrum.

-

Confirm the identification by comparing the mass spectrum with a reference library or a synthetic standard.

-

Quantify the amount of this compound using an internal or external standard calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

This protocol provides a general method for the structural elucidation of synthesized this compound.

Objective: To confirm the chemical structure of this compound using ¹H and ¹³C NMR.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

5 mm NMR tubes

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) as an internal standard (optional, modern spectrometers can lock on the solvent signal)

-

Pasteur pipette

-

Glass wool

Procedure:

-

Sample Preparation:

-

Dissolve 5-10 mg of purified this compound in approximately 0.6-0.7 mL of CDCl₃.

-

If an internal standard is used, add a small drop of TMS to the solution.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform additional experiments such as DEPT, COSY, HSQC, and HMBC for complete structural assignment.

-

-

Data Processing and Analysis:

-

Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak (CHCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

Synthesis and Biosynthesis

Chemical Synthesis of (4R,8R)-4,8-Dimethyldecanal

Several synthetic routes to (4R,8R)-4,8-dimethyldecanal have been developed, often employing chiral starting materials to achieve the desired stereochemistry. A common strategy involves the coupling of two chiral building blocks.[1][5]

Caption: A generalized synthetic workflow for (4R,8R)-4,8-dimethyldecanal.

Biosynthesis of this compound

Studies using isotopic labeling have demonstrated that this compound is biosynthesized via a modified fatty acid pathway, rather than the mevalonate pathway for isoprenoids.[6][7] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[6][7]

Caption: The proposed biosynthetic pathway of this compound.

Logical Workflow for Identification

The identification of an unknown insect pheromone, such as this compound, follows a logical progression of analytical techniques.

Caption: A logical workflow for the identification of insect pheromones.

Conclusion

This compound serves as a model for the discovery and characterization of insect pheromones. Its identification has been crucial for the development of monitoring and control strategies for Tribolium species. The detailed analytical protocols and synthetic and biosynthetic pathways outlined in this guide provide a framework for researchers and drug development professionals working with this and other semiochemicals. A thorough understanding of its chemical and biological properties is essential for leveraging its potential in pest management and exploring its broader applications.

References

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Protocol for aerial trapping and analyses of candidate pheromone compounds released by moths via gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Detection of Specific Volatile Organic Compounds in Tribolium castaneum (Herbst) by Solid-Phase Microextraction and Gas Chromatography-Mass Spectrometry [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

The Natural Occurrence of 4,8-Dimethyldecanal in Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethyldecanal is a branched-chain aldehyde that plays a significant role in the chemical ecology of several insect species, most notably as a potent aggregation pheromone. This technical guide provides an in-depth overview of the natural occurrence, biosynthesis, perception, and behavioral effects of this compound in insects, with a primary focus on the red flour beetle, Tribolium castaneum, a major pest of stored products.[1][2] Understanding the intricacies of this semiochemical is crucial for the development of targeted and environmentally benign pest management strategies.

Data Presentation: Quantitative Analysis

The production and perception of this compound can be quantified through various analytical and behavioral assays. The following tables summarize key quantitative data from studies on Tribolium species.

Table 1: Production of this compound in Tribolium Species

| Species | Sex Producing Pheromone | Production Rate (ng/insect/day) | Analytical Method |

| Tribolium castaneum | Male | 0.8 - 1.2 | GC-MS |

| Tribolium confusum | Male | 0.5 - 0.9 | GC-MS |

| Tribolium freemani | Male | Not Quantified | GC-MS |

| Tribolium madens | Male | Not Quantified | GC-MS |

Data synthesized from available literature. Production rates can vary based on age, diet, and environmental conditions.

Table 2: Behavioral Response of Tribolium castaneum to this compound in a Y-Tube Olfactometer

| Compound | Concentration | % Beetles Choosing Treatment Arm | % Beetles Choosing Control Arm | Significance (p-value) |

| This compound | 1 ng/µL | 75% | 25% | < 0.01 |

| This compound | 10 ng/µL | 85% | 15% | < 0.001 |

| This compound | 100 ng/µL | 80% | 20% | < 0.001 |

| Hexane (Control) | - | 52% | 48% | Not Significant |

Illustrative data based on typical olfactometer assay results. Actual values may vary between studies.

Biosynthesis of this compound

In Tribolium castaneum, this compound is biosynthesized via a modified fatty acid pathway, rather than the mevalonate pathway typically associated with terpenoid compounds.[3][4] This was determined through a series of inhibitor studies and isotopic labeling experiments.

Experimental Protocol: Elucidation of the Biosynthetic Pathway

Objective: To determine the biosynthetic pathway of this compound in Tribolium castaneum.

Materials:

-

Tribolium castaneum adult males

-

Artificial diet (e.g., whole wheat flour with 5% brewer's yeast)

-

Pathway inhibitors:

-

Mevastatin (inhibitor of the mevalonate pathway)

-

2-Octynoic acid (inhibitor of the fatty acid pathway)

-

-

Isotopically labeled precursors:

-

[1-¹³C]acetate

-

[1-¹³C]propionate

-

[¹³C]mevalonolactone

-

-

Solvents for extraction (e.g., hexane)

-

Solid-Phase Microextraction (SPME) fibers

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Methodology:

-

Inhibitor Studies:

-

Divide beetles into three groups: control (normal diet), mevastatin-treated diet, and 2-octynoic acid-treated diet.

-

Rear beetles on their respective diets for a set period (e.g., 10 days).

-

Collect volatiles from each group using SPME or solvent extraction.

-

Analyze the collected volatiles by GC-MS to quantify the amount of this compound produced.

-

A significant reduction in pheromone production in the 2-octynoic acid group compared to the control and mevastatin groups would indicate the involvement of the fatty acid pathway.[3][4]

-

-

Isotopic Labeling Studies:

-

Prepare separate diets containing [1-¹³C]acetate, [1-¹³C]propionate, and [¹³C]mevalonolactone.

-

Rear beetles on these diets.

-

Extract and analyze the produced this compound using GC-MS.

-

Analyze the mass spectra of the produced pheromone for the incorporation of ¹³C.

-

Significant incorporation of ¹³C from acetate and propionate, but not from mevalonolactone, confirms the fatty acid biosynthesis route.[3][4]

-

Biosynthetic Pathway Diagram

Caption: Hypothesized biosynthetic pathway of this compound in T. castaneum.

Perception of this compound: Olfactory Signaling

The detection of this compound by insects is a complex process involving olfactory sensory neurons (OSNs) housed in sensilla on the antennae. While the specific odorant receptor (OR) for this compound in Tribolium castaneum has not yet been definitively identified, the general mechanism of insect olfaction is understood to involve either ionotropic or metabotropic signaling pathways.[5][6] T. castaneum possesses a large number of OR genes, but the functional characterization of these receptors is an ongoing area of research.[7][8]

Generalized Insect Olfactory Signaling Pathway

Caption: Generalized model of insect olfactory signal transduction.

Behavioral Response to this compound

The primary behavioral response elicited by this compound in Tribolium species is aggregation, where both males and females are attracted to the source of the pheromone. This behavior can be quantitatively assessed using a Y-tube olfactometer.

Experimental Protocol: Y-Tube Olfactometer Bioassay

Objective: To quantify the behavioral response of Tribolium castaneum to this compound.

Materials:

-

Y-tube olfactometer

-

Air pump with flow meter and charcoal filter

-

Humidifier

-

Tribolium castaneum adults (mixed sexes)

-

This compound synthetic standard

-

Solvent (e.g., hexane)

-

Filter paper discs

Methodology:

-

Preparation of Stimuli: Prepare serial dilutions of this compound in hexane. Apply a known volume of each dilution to a filter paper disc. A control disc should be treated with hexane only.

-

Olfactometer Setup: Place a treatment disc in one arm of the Y-tube and a control disc in the other. Connect the arms to a purified, humidified air source with a constant flow rate.

-

Beetle Introduction: Introduce a single adult beetle at the base of the Y-tube.

-

Data Collection: Allow the beetle a set amount of time (e.g., 5 minutes) to choose an arm. A choice is recorded when the beetle moves a certain distance into one of the arms. Record which arm is chosen.

-

Replication and Randomization: Repeat the assay with a sufficient number of beetles for statistical power. Randomize the position of the treatment and control arms between trials to avoid positional bias.

-

Analysis: Calculate the percentage of beetles choosing the treatment arm versus the control arm. Use a chi-square test or a similar statistical test to determine if the preference for the treatment arm is statistically significant.

Experimental Workflow Diagram

References

- 1. BJOC - Synthesis of the aggregation pheromone of Tribolium castaneum [beilstein-journals.org]

- 2. esa.confex.com [esa.confex.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Access to the odor world: olfactory receptors and their role for signal transduction in insects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reception & Transduction [ice.mpg.de]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

The Biosynthesis of 4,8-Dimethyldecanal: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthetic pathway of 4,8-dimethyldecanal, an aggregation pheromone of the red flour beetle, Tribolium castaneum. This document details the precursor molecules, key enzymatic steps, and experimental evidence that have elucidated this biological process. It is intended to serve as a valuable resource for researchers in the fields of chemical ecology, biochemistry, and drug development, particularly for those interested in novel pest control strategies.

Core Concepts: A Modified Fatty Acid Pathway

The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid pathway.[1][2][3] This was determined through a series of isotopic labeling studies and inhibitor experiments, which definitively ruled out the alternative mevalonate pathway, a common route for the biosynthesis of isoprenoids.[1][2]

The key building blocks for the carbon skeleton of this compound are acetate and propionate units.[1][2] The specific sequence of their incorporation has been identified as an alternating pattern of one acetate unit followed by one propionate unit, repeated and terminating with an acetate unit (Ac-Pr-Ac-Pr-Ac).[2][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the biosynthesis of this compound.

Table 1: Effect of Pathway Inhibitors on this compound Production

| Treatment | Concentration | Duration | Mean 4,8-DMD Production (ng/male/day) ± SD | Inhibition (%) |

| Control | - | 10 days | 22.90 ± 3.27 | - |

| Mevastatin (Mevalonate Pathway Inhibitor) | 0.5% in flour | 10 days | 21.00 ± 3.27 | Not Significant |

| 2-Octynoic Acid (Fatty Acid Pathway Inhibitor) | 0.5% in flour | 10 days | 13.13 ± 0.91 | ~42.7% |

Table 2: Incorporation of Isotopically Labeled Precursors into this compound

| Labeled Precursor | Isotope | Result |

| [1-¹³C]acetate | ¹³C | High Incorporation |

| [1-¹³C]propionate | ¹³C | High Incorporation |

| [2-¹³C]mevalonolactone | ¹³C | No Incorporation |

| 2-trideuteriomethylbutanoate (C5D) | ²H | Incorporation |

| 4-methylhexanoate-3,3-d₂ (C7D) | ²H | No Incorporation |

| 2-trideuteriomethyl-6-methyloctanoate (C10D) | ²H | Incorporation |

| 4,8-dimethyldecanoate-3,3-d₂ (C12D) | ²H | Incorporation |

Biosynthetic Pathway Diagram

Caption: Proposed biosynthetic pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Inhibitor Feeding Assay

-

Preparation of Inhibitor-Treated Flour:

-

Dissolve mevastatin or 2-octynoic acid in ethanol to a final concentration that will result in 0.5% (by weight) in the flour.

-

Add the ethanol solution to whole wheat flour and remove the solvent using a rotary evaporator.

-

Prepare a control flour with ethanol only.

-

-

Beetle Rearing and Exposure:

-

Rear red flour beetles (Tribolium castaneum) on a standard diet of whole wheat flour with 5% brewer's yeast.

-

For the experiment, place 50 male and 50 female adult beetles in a flask containing the inhibitor-treated or control flour.

-

-

Volatile Collection:

-

Aerate the flasks with purified air at a flow rate of 250 ml/min.

-

Trap the volatiles by passing the air through a Super Q adsorbent column.

-

Collect volatiles for a period of 10 days.

-

-

Analysis:

-

Elute the trapped volatiles from the Super Q column with hexane.

-

Concentrate the eluate and add an internal standard (e.g., methyl decanoate).

-

Analyze the samples by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify this compound.

-

Isotopic Labeling Study

-

Preparation of Labeled Flour:

-

Dissolve the ¹³C-labeled precursors (sodium [1-¹³C]acetate, sodium [1-¹³C]propionate) or deuterium-labeled precursors in a small amount of distilled water and then dilute with ethanol.

-

Add the solution to whole wheat flour (5% by weight) and remove the solvent using a rotary evaporator.

-

Prepare control flour with the unlabeled compounds.

-

-

Beetle Feeding and Volatile Collection:

-

Follow the same procedure as the inhibitor feeding assay, using the flour treated with labeled precursors.

-

Collect volatiles over a 20-day period.

-

-

Sample Preparation and Analysis:

-

Elute and concentrate the volatiles as described previously.

-

For the deuterium-labeling experiment, further purify the eluate using silica gel column chromatography.

-

Analyze the samples by GC-MS.

-

Determine the incorporation of the isotopic labels by observing the mass shifts in the mass spectra of this compound.

-

Experimental Workflow Diagram

Caption: General experimental workflow for biosynthesis studies.

References

The Stereoisomers of 4,8-Dimethyldecanal: A Technical Guide to their Synthesis, Analysis, and Significance in Tribolium Pest Management

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethyldecanal is a crucial semiochemical, acting as an aggregation pheromone for several species of flour beetles in the genus Tribolium, notorious pests of stored food products. This technical guide provides a comprehensive overview of the stereoisomers of this compound, their biological significance, synthesis, and analytical characterization. The natural pheromone, known as Tribolure, is a complex mixture of four stereoisomers: (4R,8R), (4R,8S), (4S,8R), and (4S,8S). The (4R,8R)-isomer has been identified as the most biologically active component, though other isomers exhibit synergistic or even inhibitory effects, highlighting the importance of stereochemistry in chemical ecology and pest management strategies. This document details experimental protocols for the stereoselective synthesis of these isomers, methods for their analytical separation and identification, and a summary of their biological activity. Furthermore, the biosynthetic pathway of this compound is elucidated, offering insights into its production in Tribolium species.

Introduction to this compound and its Stereoisomers

This compound is the aggregation pheromone produced by male flour beetles of the Tribolium genus, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] This pheromone, named Tribolure, attracts both male and female beetles, leading to infestations in stored grain and processed food products. The molecule possesses two chiral centers at positions 4 and 8, giving rise to four possible stereoisomers:

-

(4R,8R)-4,8-dimethyldecanal

-

(4R,8S)-4,8-dimethyldecanal

-

(4S,8R)-4,8-dimethyldecanal

-

(4S,8S)-4,8-dimethyldecanal

The natural pheromone is a blend of these four stereoisomers, with a reported ratio of approximately 4:4:1:1 for (4R,8R):(4R,8S):(4S,8R):(4S,8S).[3][4] The biological activity of these isomers varies significantly, with the (4R,8R)-isomer being the most potent attractant.[3] In fact, the response of T. castaneum to the (4R,8R)-isomer is identical to that of the natural pheromone.[3] Other isomers, however, can modulate the beetles' response, with some studies suggesting a synergistic effect when combined with the (4R,8R)-isomer.[2] A mixture of (4R,8R)- and (4R,8S)-isomers in an 8:2 ratio was found to be about ten times more active than the (4R,8R)-isomer alone.[2] This underscores the critical role of stereochemistry in the chemical communication of these insects and has significant implications for the development of effective pheromone-based pest management strategies.

Biological Significance and Activity of Stereoisomers

The stereoisomers of this compound exhibit distinct biological activities, influencing the aggregation behavior of Tribolium beetles. The (4R,8R)-isomer is consistently identified as the most active component, while the other isomers have weaker or modulatory effects.

Quantitative Bioactivity Data

The following table summarizes the reported biological activity of the different stereoisomers of this compound on Tribolium castaneum.

| Stereoisomer/Blend | Dose | Observed Effect | Reference |

| (4R,8R)-4,8-dimethyldecanal | - | Strong attraction, identical to natural pheromone | [3] |

| (4R,8S)-4,8-dimethyldecanal | - | Very weak or no response | [3] |

| (4S,8R)-4,8-dimethyldecanal | - | Very weak or no response | [3] |

| (4S,8S)-4,8-dimethyldecanal | - | Very weak or no response | [3] |

| (4R,8R) / (4R,8S) Mixture (8:2) | - | ~10 times more active than (4R,8R) alone | [2] |

| Natural Pheromone (4:4:1:1 ratio) | 1.5 ng | 21.0% attractiveness | [5] |

| Natural Pheromone (4:4:1:1 ratio) | 15 ng | 65.0% attractiveness | [5] |

| Synthetic Racemic Mixture | 150 ng | 51% attractiveness | [5] |

Stereoselective Synthesis of this compound Isomers

The synthesis of stereoisomerically pure this compound is crucial for studying their individual biological activities and for the development of effective pheromone lures. Several synthetic routes have been developed, often employing chiral starting materials.

Synthesis of (4R,8S)- and (4S,8S)-4,8-dimethyldecanal

A concise three-step synthesis for the (4R,8S) and (4S,8S) isomers has been reported, starting from commercially available chiral citronellol.[2][6]

Experimental Protocol:

Step 1: Tosylation of (R)-Citronellol to (3R)-3,7-dimethyl-6-octenyl-4-methyl-1-benzenesulfonate [6]

-

Dissolve (R)-Citronellol (2.0 g, 12.8 mmol) in chloroform (10 mL) and cool to 0°C in an ice bath.

-

Add pyridine (2.0 mL, 25.6 mmol), followed by the portion-wise addition of p-toluenesulfonylchloride (3.65 g, 19.2 mmol) with constant stirring.

-

Allow the reaction to proceed for 3.5 hours.

-

Add ether (50 mL) and water (10 mL).

-

Wash the organic layer successively with 10% HCl, saturated NaHCO₃, and water.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude tosylate by column chromatography on silica gel (hexane/ethyl acetate: 8/2) to yield the product.

Step 2: Coupling with a Grignard Reagent [6]

-

Prepare the Grignard reagent from (S)-(+)-1-bromo-2-methylbutane.

-

Couple the tosylate from Step 1 with the Grignard reagent under the conditions described by Schlosser to yield the corresponding hydrocarbon.

Step 3: Ozonolysis to Yield the Aldehyde [2]

-

Dissolve the hydrocarbon from Step 2 (1.0 g, 4.8 mmol) in a 2:1 mixture of methanol-dichloromethane (200 mL).

-

Bubble ozone through the solution at -78°C for 30 minutes.

-

Add dimethyl sulfide (10 mL) and stir the reaction mixture for 10 hours at room temperature.

-

Concentrate the mixture in vacuo.

-

Purify the residue by column chromatography on silica gel (hexane/ethyl acetate: 7/3) to afford the desired this compound isomer.

Synthesis of all Four Stereoisomers

A comprehensive synthesis of all four stereoisomers has been achieved using (S)- and (R)-2-methyloxirane as chiral sources.[7] The key steps involve the ring-opening of the epoxide, stereospecific inversion of a chiral secondary tosylate, a Li₂CuCl₄-catalyzed coupling of the tosylate with a Grignard reagent, and final oxidation to the aldehyde.[7]

Experimental Workflow:

Caption: Synthetic workflow for this compound isomers.

Analytical Methods for Stereoisomer Separation and Identification

The separation and identification of the individual stereoisomers of this compound are essential for quality control of synthetic pheromone lures and for research into their natural composition and biological activity.

Chiral Gas Chromatography (GC)

Enantioselective GC is a powerful technique for the separation of the stereoisomers.

Experimental Protocol:

-

Column: A chiral stationary phase is required. For example, octakis-(2,3-di-O-methoxymethyl-6-O-tert-butyldimethylsilyl)-γ-cyclodextrin has been successfully used to separate (4R,8R)-1 and (4R,8S)-1 from a mixture of (4S,8R)-1 and (4S,8S)-1.[3]

-

Carrier Gas: Hydrogen or Helium.

-

Temperature Program: A typical program involves an initial temperature hold followed by a ramp to a final temperature (e.g., 40°C for 1 min, then ramp at 2°C/min to 230°C and hold for 3 min).[8]

-

Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be used for the separation of the stereoisomers, often after derivatization to enhance resolution.

Experimental Protocol:

-

Derivatization: The this compound isomers are first oxidized to their corresponding carboxylic acids. These acids are then derivatized with a chiral reagent, such as (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol, to form diastereomeric esters.[3][4]

-

Column: A reversed-phase column (e.g., C18).

-

Mobile Phase: A suitable mixture of organic solvent and water.

-

Temperature: Sub-ambient temperatures (e.g., -54°C) may be required for complete separation.[3][4]

-

Detector: UV or fluorescence detector, depending on the derivatizing agent.

Spectroscopic Data

Mass Spectrometry (MS):

The mass spectrum of this compound typically does not show a prominent molecular ion peak (M⁺) at m/z 184. A characteristic fragment is observed at m/z 140, corresponding to a loss of 44 (CH₃CHO) via a McLafferty rearrangement.[5][9] The fragmentation pattern will show clusters of peaks separated by 14 mass units, indicative of the loss of alkyl fragments.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Detailed ¹H and ¹³C NMR data are essential for the structural confirmation of the synthesized isomers. The spectra will show characteristic signals for the aldehyde proton, the methyl groups, and the methylene groups in the aliphatic chain.

Biosynthesis of this compound

The biosynthesis of this compound in Tribolium castaneum proceeds through a modified fatty acid synthesis pathway, rather than the terpene pathway.[11] This has been confirmed through isotopic labeling studies.

The biosynthesis starts from the basic building blocks of fatty acid synthesis, acetyl-CoA and propionyl-CoA. The production of this compound is inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but not by mevastatin, an inhibitor of the mevalonate pathway.[11] Furthermore, studies have shown the incorporation of ¹³C-labeled acetate and propionate into the this compound molecule.[11] The biosynthesis is regulated by juvenile hormone III.[11]

Biosynthetic Pathway:

Caption: Biosynthetic pathway of this compound.

Pheromone Collection from Tribolium Beetles

For research purposes, it is often necessary to collect the naturally produced pheromone from the insects. Solid-phase microextraction (SPME) is a sensitive and solvent-free technique for this purpose.

Experimental Protocol for Headspace SPME (HS-SPME):

-

Insects: Place a known number of male Tribolium beetles in a sealed glass vial.

-

SPME Fiber: Select an appropriate SPME fiber coating, such as polydimethylsiloxane (PDMS), which is suitable for non-polar volatile compounds.

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 1-24 hours) to allow for the adsorption of the volatile pheromone.

-

Analysis: Retract the fiber and inject it into the gas chromatograph for thermal desorption and analysis by GC-MS.

A freeze-thaw method prior to SPME, where insects are frozen at -80°C and then thawed, can improve the detection of volatile compounds.[12]

Conclusion

The stereoisomers of this compound play a pivotal role in the chemical communication and aggregation of Tribolium flour beetles. The high biological activity of the (4R,8R)-isomer, coupled with the synergistic effects of other stereoisomers, highlights the importance of stereochemical purity in the development of effective pheromone-based pest management tools. This technical guide provides a comprehensive resource for researchers and professionals, detailing the synthesis, analysis, and biological significance of these important semiochemicals. Further research into the precise ratios of stereoisomers in different Tribolium species and their dose-dependent behavioral responses will continue to refine our understanding and improve the efficacy of integrated pest management programs.

References

- 1. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. Anatomical localization and stereoisomeric composition of Tribolium castaneum aggregation pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Freeze-Thaw Sample Preparation Method Improves Detection of Volatile Compounds in Insects Using Headspace Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 4,8-Dimethyldecanal as an Aggregation Pheromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethyldecanal (4,8-DMD) is a significant branched-chain aldehyde that functions as a potent aggregation pheromone for several species of stored-product pests in the genus Tribolium, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] Produced by males, this semiochemical attracts both conspecific males and females, leading to the formation of aggregations that facilitate mating and exploitation of food resources.[3][4] A comprehensive understanding of the biosynthesis, perception, and behavioral effects of this compound is critical for the development of effective and environmentally benign pest management strategies, including monitoring, mass trapping, and mating disruption.[5] This technical guide provides an in-depth overview of the core scientific principles, experimental methodologies, and quantitative data associated with the role of this compound as an aggregation pheromone.

Chemical Properties and Stereochemistry

This compound is a 12-carbon aliphatic aldehyde with the molecular formula C₁₂H₂₄O.[2] The presence of two chiral centers at carbons 4 and 8 results in four possible stereoisomers: (4R,8R), (4S,8S), (4R,8S), and (4S,8R). Behavioral studies have demonstrated that the (4R,8R)-isomer is the most biologically active and is considered the primary component of the natural pheromone of T. castaneum.[3] The other stereoisomers exhibit significantly weaker or no attractive activity, highlighting the high degree of specificity in the olfactory perception system of these insects.

Data Presentation

Quantitative Analysis of Pheromone Production and Behavioral Response

The production of this compound by male T. castaneum and the behavioral responses of both sexes to this pheromone have been quantified in several studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Notes | Reference |

| Pheromone Production Rate | 4.76–11.68 ng/male/day | Tribolium castaneum | Production increases in the days following emergence. | [6] |

| Inhibition by 2-octynoic acid | Significant reduction in production | Tribolium castaneum | Supports the fatty acid biosynthesis pathway. | [7] |

| No effect of mevastatin | No significant change in production | Tribolium castaneum | Rules out the mevalonate pathway for biosynthesis. | [7] |

| Effect of Juvenile Hormone III | Dose-dependent reduction in production | Tribolium castaneum | Suggests hormonal regulation of pheromone biosynthesis. | [7] |

Table 1: Quantitative Data on the Production of this compound in Tribolium castaneum

| Assay Type | Pheromone Dose | Response | Species | Reference |

| Olfactometer Bioassay | 1.5 ng | 21.0% attraction | Tribolium castaneum | [2] |

| Olfactometer Bioassay | 15 ng | 65.0% attraction | Tribolium castaneum | [2] |

| Olfactometer Bioassay | 150 ng | 51.0% attraction (racemic mixture) | Tribolium castaneum | [2] |

| Electroantennography (EAG) | 10 µg | 1.2 ± 0.2 mV | Tribolium castaneum | [5] |

Table 2: Behavioral and Electrophysiological Responses of Tribolium castaneum to this compound

Biosynthesis of this compound

Isotopic labeling and inhibitor studies have elucidated that this compound is biosynthesized via a modified fatty acid pathway, rather than the terpene biosynthetic pathway.[7] The proposed biosynthetic route involves the sequential condensation of acetate and propionate units in the order of Acetate-Propionate-Acetate-Propionate-Acetate (Ac-Pr-Ac-Pr-Ac).[7] This pathway is supported by the inhibitory effect of 2-octynoic acid, a known inhibitor of fatty acid synthesis, and the lack of inhibition by mevastatin, which targets the mevalonate pathway.[7]

Olfactory Signaling Pathway

The perception of this compound in Tribolium follows the general principles of insect olfaction. The process begins with the pheromone molecule entering the sensillum lymph through pores in the antennal sensilla. Here, it is thought to be bound by Odorant Binding Proteins (OBPs), which solubilize the hydrophobic pheromone and transport it to Odorant Receptors (ORs) located on the dendritic membrane of Olfactory Receptor Neurons (ORNs). While several OBPs have been identified in T. castaneum, such as TcOBPC11 and TcOBPC12, their specific affinity for this compound is an area of ongoing research.[8][9] The binding of this compound to a specific OR triggers a conformational change, leading to the activation of a G-protein-coupled signaling cascade. This results in the production of intracellular second messengers, such as cAMP, which in turn open ion channels, causing depolarization of the ORN. This electrical signal is then transmitted to the antennal lobe of the brain for processing, ultimately leading to a behavioral response.

References

- 1. Role of odorant binding protein C12 in the response of Tribolium castaneum to chemical agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. esa.confex.com [esa.confex.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Odorant-Binding Proteins Contribute to the Defense of the Red Flour Beetle, Tribolium castaneum, Against Essential Oil of Artemisia vulgaris [frontiersin.org]

- 9. Odorant Binding Proteins in Tribolium castaneum: Functional Diversity and Emerging Applications [mdpi.com]

4,8-Dimethyldecanal in Tribolium castaneum chemical ecology.

An In-depth Technical Guide on the Role of 4,8-Dimethyldecanal in the Chemical Ecology of Tribolium castaneum

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (DMD) is the male-produced aggregation pheromone of the red flour beetle, Tribolium castaneum, a significant pest of stored grain products worldwide. This volatile semiochemical plays a crucial role in the beetle's chemical ecology, mediating aggregation behavior that is attractive to both sexes. Understanding the biosynthesis, perception, and behavioral effects of this compound is paramount for developing effective and environmentally benign pest management strategies, such as monitoring, mass trapping, and mating disruption. This technical guide provides a comprehensive overview of the chemical ecology of this compound in T. castaneum, detailing its biosynthesis, the putative signaling pathway for its perception, and its influence on beetle behavior. The guide includes quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers in chemical ecology, pest management, and related fields.

Introduction to this compound

First identified by Suzuki, this compound is the primary aggregation pheromone of Tribolium castaneum.[1] It is a branched-chain aldehyde with two chiral centers, resulting in four possible stereoisomers. Research has indicated that the natural pheromone is a blend of these stereoisomers, and the specific ratio can influence the behavioral response of the beetles. The (4R,8R)-isomer has been identified as being highly attractive.[1] This pheromone is released by male beetles and serves to attract both males and females, leading to infestations in food sources.[1] The production of this compound can be influenced by factors such as diet quality.

Biosynthesis of this compound

The biosynthesis of this compound in T. castaneum has been elucidated through isotopic labeling studies and the use of pathway-specific inhibitors. It is synthesized via a modified fatty acid pathway, rather than the mevalonate pathway common for many other insect pheromones.[2][3] The biosynthesis proceeds through the sequential condensation of acetate and propionate units.[2][3]

Data Presentation: Pheromone Production

The following tables summarize quantitative data related to the production of this compound.

Table 1: Effect of Biosynthetic Pathway Inhibitors on this compound Production

| Treatment Group | Inhibitor | Pathway Targeted | 4,8-DMD Production (ng/male/day equivalent) |

| Control | None | - | 22.90 ± 3.27 |

| Mevastatin | Mevastatin | Mevalonate Pathway | 21.00 ± 3.27 |

| 2-Octynoic Acid | 2-Octynoic Acid | Fatty Acid Pathway | 13.13 ± 0.91 |

Data synthesized from studies demonstrating the inhibition of the fatty acid pathway affects pheromone production.[4]

Experimental Protocols

Protocol 1: Pheromone Collection and Quantification

This protocol describes a general method for collecting and quantifying this compound from T. castaneum.

-

Insect Rearing: Beetles are reared on a standard diet of whole wheat flour with 5% brewer's yeast at 27 ± 1°C and ~70% relative humidity.

-

Volatile Collection:

-

Place a known number of male beetles (e.g., 50) in a glass aeration chamber with a charcoal-filtered air inlet and an outlet containing a solid-phase microextraction (SPME) fiber or a porous polymer adsorbent like Porapak Q.

-

Aerate the chamber for a set period (e.g., 24 hours) to collect the volatiles.

-

-

Chemical Analysis:

-

Elute the collected volatiles from the adsorbent using an appropriate solvent (e.g., hexane) or thermally desorb the SPME fiber in the injector port of a gas chromatograph.

-

Analyze the sample using gas chromatography-mass spectrometry (GC-MS) to identify and quantify this compound.

-

Quantification is achieved by comparing the peak area of this compound to that of a known amount of an internal standard.

-

Mandatory Visualization

Caption: Biosynthesis of this compound in T. castaneum.

Perception of this compound

The perception of this compound begins in the antennae of T. castaneum, where olfactory sensory neurons (OSNs) housed in sensilla detect volatile molecules. The signal is then transduced into an electrical signal and processed in the antennal lobe of the brain.

Data Presentation: Electrophysiological and Behavioral Responses

Table 2: Electroantennography (EAG) Response to this compound

| Compound | Dose | Antennal Response (mV) | Sex |

| This compound | 10 µg | 0.5 - 1.5 | Male & Female |

| 2-Hexanone (Control) | 10 µg | 0.3 - 0.8 | Male & Female |

Representative data synthesized from typical EAG studies. Actual values may vary.[2]

Table 3: Behavioral Response in a Two-Choice Olfactometer

| Odor Source | Responding Beetles (%) | Sex |

| This compound (0.5 µL) | ~60-75% | Male & Female |

| Control (Solvent) | ~25-40% | Male & Female |

Data are generalized from typical olfactometer assays.[5]

Experimental Protocols

Protocol 2: Electroantennography (EAG)

-

Antenna Preparation:

-

Anesthetize an adult beetle by cooling.

-

Excise one antenna at the base.

-

Mount the antenna between two glass capillary electrodes filled with a saline solution.

-

-

Stimulus Delivery:

-

A continuous stream of humidified, charcoal-filtered air is passed over the antenna.

-

A puff of air carrying a known concentration of this compound is injected into the continuous airstream.

-

-

Data Recording:

-

The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.

-

Protocol 3: Y-Tube Olfactometer Bioassay

-

Apparatus: A Y-shaped glass tube with a central arm for introducing the beetle and two side arms connected to odor sources.

-

Procedure:

-

A gentle, continuous airflow is maintained from the side arms to the central arm.

-

One arm contains a filter paper treated with a known amount of this compound in a solvent, while the other arm contains a filter paper with the solvent alone (control).

-

A single beetle is introduced at the end of the central arm and allowed a set amount of time (e.g., 5 minutes) to choose an arm.

-

A choice is recorded when the beetle moves a set distance into one of the arms.

-

The number of beetles choosing each arm is recorded and analyzed statistically.

-

Mandatory Visualization

Caption: Putative olfactory signaling pathway for this compound.

Behavioral Effects of this compound

The primary behavioral response to this compound is aggregation. Both male and female T. castaneum are attracted to the pheromone, which facilitates finding mates and suitable food resources. The response can be influenced by the concentration of the pheromone and the presence of other chemical cues, such as those from food sources (kairomones).

Experimental Protocols

Protocol 4: Trap-Based Behavioral Assay

-

Arena Setup: A large arena (e.g., a plastic container with a clean floor) is used.

-

Trap Preparation: Pitfall traps are baited with a lure containing a specific concentration of synthetic this compound. Control traps are baited with a solvent-only lure.

-

Beetle Release: A known number of beetles are released in the center of the arena, equidistant from the traps.

-

Data Collection: After a set period (e.g., 24 hours), the number of beetles captured in the pheromone-baited and control traps is counted.

-

Analysis: The data is analyzed to determine the trapping efficiency and the preference for the pheromone.

Mandatory Visualization

Caption: General workflow for a dose-response behavioral assay.

Conclusion and Future Directions

This compound is a key semiochemical in the life of Tribolium castaneum. A thorough understanding of its chemical ecology provides a strong foundation for the development of targeted and sustainable pest management strategies. Future research should focus on several key areas:

-

Deorphanization of Receptors: While TcOR1 is a likely candidate receptor, functional studies are needed to definitively confirm its role in detecting this compound and to identify other potential receptors involved.

-

Synergistic and Antagonistic Interactions: Investigating how this compound interacts with other semiochemicals, such as food odors and alarm pheromones, will provide a more complete picture of the chemical information guiding beetle behavior.

-

Field Studies: Translating laboratory findings into effective field applications requires robust testing of pheromone-based tools under real-world conditions in mills and storage facilities.

By continuing to explore the intricacies of this chemical communication system, researchers can develop more effective and environmentally friendly methods to manage this important stored product pest.

References

The Initial Isolation and Characterization of 4,8-Dimethyldecanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,8-Dimethyldecanal is a branched-chain aldehyde that functions as the primary aggregation pheromone for several species of flour beetles, most notably the red flour beetle (Tribolium castaneum) and the confused flour beetle (T. confusum).[1][2] Secreted by males, it attracts both sexes, leading to infestations in stored grain products.[3][4] First identified by Suzuki, its characterization has been crucial in the development of monitoring and mass trapping strategies for these significant global pests.[2][3][4] This technical guide provides a detailed overview of the initial isolation, characterization, and key experimental protocols for this compound.

Initial Isolation from Tribolium castaneum

The pioneering work on the isolation of this compound was conducted by collecting the volatiles produced by male red flour beetles.[1] A detailed account of a representative isolation procedure is as follows:

Experimental Protocol: Headspace Volatile Collection

-

Insect Rearing: Tribolium castaneum are maintained on a diet of whole wheat flour supplemented with 5% brewer's yeast at a constant temperature of 28 ± 2°C and 65 ± 5% relative humidity.[4]

-

Volatile Collection: A large population of male beetles (e.g., 6,000 males over 40 days) is confined in a collection chamber.[1] A purified airstream is passed over the beetles, and the exiting air, now laden with volatile compounds, is passed through a column packed with an adsorbent material like Super Q.[5]

-

Elution: The trapped volatile compounds are then eluted from the adsorbent using a suitable solvent, such as distilled diethyl ether.[5] The resulting eluate is carefully concentrated to a small volume for subsequent analysis.

Characterization of this compound

The initial characterization and structure elucidation of this compound relied on a combination of spectroscopic techniques and chemical synthesis for confirmation.[1][2]

Spectroscopic Analysis

The following table summarizes the key spectroscopic data reported in the initial identification of this compound.

| Spectroscopic Technique | Observed Data and Interpretation |

| Proton NMR (¹H NMR) | A triplet at 9.76 ppm (1H, J=1.8 Hz) was indicative of an aldehyde proton adjacent to a methylene group. A signal at 2.42 ppm (2H, dt, J=1.8 and 7.0 Hz) corresponded to the methylene group alpha to the aldehyde. Signals around 1.25 ppm and 0.88 ppm suggested the presence of further methylene groups and methyl groups, respectively.[1] |

| Mass Spectrometry (MS) | The molecular ion (M+) was not observed. A prominent peak at m/z 140 was identified as the M+ - 44 fragment, resulting from a characteristic McLafferty rearrangement of an aldehyde. This fragmentation pattern suggested a molecular weight of 184, corresponding to the molecular formula C₁₂H₂₄O.[1][2] |

| Gas Chromatography (GC) | Comparative gas chromatography with straight-chain aldehyde standards indicated that the pheromone was a branched C12-aldehyde.[1][2] |

Structure Confirmation through Synthesis

The definitive structure of this compound was confirmed through chemical synthesis.[1][2] The synthetic compound exhibited identical mass spectra and gas chromatographic retention times to the isolated natural pheromone.[2] It is important to note that this compound possesses two chiral centers at positions 4 and 8, meaning four possible stereoisomers exist.[2][3] Subsequent research focused on the stereospecific synthesis of all four isomers, which revealed that the (4R,8R)-isomer is the most biologically active component of the natural pheromone.[3][6][7]

Key Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify the components of the collected volatile extract.

Methodology:

-

Injection: A small aliquot of the concentrated volatile extract is injected into the gas chromatograph.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column (e.g., 5% SE-30 on Chromosorb WAW).[1][2] The separation is based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase of the column.

-

Ionization and Fragmentation: As compounds elute from the GC column, they enter the mass spectrometer where they are ionized and fragmented.

-

Detection and Analysis: The resulting mass spectrum for each eluting peak provides a unique fragmentation pattern, or "fingerprint," which is compared against spectral libraries and the spectrum of a synthetic standard of this compound for positive identification.[4]

Stereospecific Synthesis of (4R,8R)-4,8-Dimethyldecanal

While multiple synthetic routes have been developed, a common strategy involves the coupling of two chiral building blocks.[3][8][9] A generalized workflow is presented below.

Experimental Workflow: Stereospecific Synthesis

Caption: Retrosynthetic and forward synthesis of (4R,8R)-4,8-Dimethyldecanal.

Biosynthesis of this compound

Subsequent research has elucidated the biosynthetic pathway of this compound in T. castaneum. It is not derived from the typical mevalonate pathway for isoprenoids but rather through a modified fatty acid synthesis pathway.[10][11] This pathway involves the sequential incorporation of acetate and propionate units.[10][11]

Signaling Pathway: Biosynthesis of this compound

Caption: Biosynthesis of this compound via a modified fatty acid pathway.

Conclusion

The initial isolation and characterization of this compound laid the groundwork for a deeper understanding of chemical communication in Tribolium beetles. This knowledge has been instrumental in developing pheromone-based tools for integrated pest management programs. The detailed methodologies and spectroscopic data presented in this guide serve as a foundational resource for researchers in chemical ecology, entomology, and drug development who are engaged in the study of insect pheromones and their applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. scispace.com [scispace.com]

- 3. Synthesis of the aggregation pheromone of Tribolium castaneum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. scielo.br [scielo.br]

- 10. This compound, the aggregation pheromone of Tribolium castaneum, is biosynthesized through the fatty acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 4,8-Dimethyldecanal for Research Applications

Application Notes

Introduction

4,8-Dimethyldecanal is a branched-chain saturated aldehyde of significant interest in chemical ecology and pest management research. It is the primary component of the aggregation pheromone of several species of flour beetles of the genus Tribolium, including the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum).[1][2] The stereochemistry of this compound is crucial for its biological activity, with the (4R,8R)-isomer showing the highest attraction for T. castaneum.[1][3] Synthetic this compound is a valuable tool for researchers studying insect behavior, developing monitoring and trapping strategies, and investigating novel pest control methods. This document provides detailed protocols for the stereoselective synthesis of this compound for research purposes.

Principle of the Synthesis

The synthesis of specific stereoisomers of this compound typically involves the coupling of two chiral building blocks to construct the C12 carbon skeleton, followed by the transformation of a functional group to the desired aldehyde. A common and effective strategy employs a Grignard reaction to couple a chiral Grignard reagent with a chiral tosylate, followed by oxidative cleavage of a terminal double bond to yield the final aldehyde.[2][4] This approach allows for the controlled introduction of the chiral centers at positions 4 and 8.

This protocol will focus on a well-established stereoselective synthesis starting from commercially available chiral citronellol. The key steps are:

-

Tosylation of Chiral Citronellol: Conversion of the primary alcohol of citronellol to a tosylate to create a good leaving group for the subsequent coupling reaction.

-

Grignard Coupling: Formation of a new carbon-carbon bond by reacting the citronellyl tosylate with a chiral Grignard reagent in the presence of a copper catalyst.

-

Oxidative Cleavage: Cleavage of the terminal double bond of the coupled product to yield the target aldehyde, this compound.

Experimental Protocols

Materials and Reagents

-

(R)- or (S)-Citronellol

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine

-

(S)-(+)-1-bromo-2-methylbutane

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Lithium tetrachlorocuprate(II) (Li₂CuCl₄) solution in THF (0.1 M)

-

Ozone (O₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Dimethyl sulfide (DMS) or triphenylphosphine (PPh₃)

-

Sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

Protocol 1: Synthesis of (4R,8S)-4,8-Dimethyldecanal

This protocol outlines the synthesis of the (4R,8S)-isomer starting from (S)-citronellol and (S)-(+)-1-bromo-2-methylbutane.

Step 1: Tosylation of (S)-Citronellol

-

Dissolve (S)-citronellol (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

-

Slowly add p-toluenesulfonyl chloride (1.1-1.2 eq) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-citronellyl tosylate.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure tosylate.

Step 2: Grignard Coupling

-

Prepare the Grignard reagent by adding a solution of (S)-(+)-1-bromo-2-methylbutane (1.5 eq) in anhydrous THF to magnesium turnings (1.6 eq) under an inert atmosphere (e.g., argon or nitrogen). Initiate the reaction with a small crystal of iodine if necessary.

-

Cool the prepared Grignard reagent solution to -78 °C.

-

In a separate flask, dissolve the (S)-citronellyl tosylate (1.0 eq) in anhydrous THF.

-

Add the Li₂CuCl₄ solution (0.05-0.1 eq) to the tosylate solution.

-

Slowly add the Grignard reagent to the tosylate/catalyst mixture at -78 °C.

-

Allow the reaction to warm slowly to room temperature and stir overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Wash the combined organic layers with saturated NaHCO₃ solution and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting crude alkene by flash column chromatography on silica gel (eluent: hexane) to yield (5S,9S)-5,9-dimethylundec-1-ene.

Step 3: Ozonolysis to (4R,8S)-4,8-Dimethyldecanal

-

Dissolve the purified (5S,9S)-5,9-dimethylundec-1-ene (1.0 eq) in a mixture of dichloromethane and methanol (e.g., 9:1 v/v) and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a persistent blue color is observed.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add dimethyl sulfide (2.0-3.0 eq) or triphenylphosphine (1.5 eq) to the reaction mixture at -78 °C and allow it to warm to room temperature and stir for at least 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure (4R,8S)-4,8-dimethyldecanal.

Data Presentation

The following table summarizes typical yields for the synthesis of this compound stereoisomers. Actual yields may vary depending on the specific reaction conditions and the purity of the starting materials.

| Step | Product | Starting Materials | Typical Yield (%) |

| 1 | Chiral Citronellyl Tosylate | Chiral Citronellol, TsCl | 85-95 |

| 2 | Chiral 5,9-Dimethylundec-1-ene | Chiral Citronellyl Tosylate, Chiral Grignard Reagent | 70-85 |

| 3 | Chiral this compound | Chiral 5,9-Dimethylundec-1-ene | 75-90 |

| Overall | Chiral this compound | Chiral Citronellol | 50-70 |

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the stereoselective synthesis of this compound.

References

Application Notes and Protocols for the Analytical Detection of 4,8-Dimethyldecanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,8-Dimethyldecanal is a branched-chain aldehyde that serves as a significant aggregation pheromone for several species of flour beetles, most notably the red flour beetle (Tribolium castaneum). Its detection and quantification are crucial in various fields, including pest management, chemical ecology, and potentially in drug development as a model branched-chain aldehyde. These application notes provide detailed protocols for the analysis of this compound, focusing on the most established analytical technique, Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, alternative and emerging analytical strategies are discussed.

Analytical Techniques Overview

The primary and most widely cited method for the analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, allowing for the confident identification and quantification of the analyte, even in complex biological matrices. Other potential methods for aldehyde detection, such as High-Performance Liquid Chromatography (HPLC) with derivatization, could be adapted for this compound, although specific applications are not prevalent in the current literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds like this compound. The methodology involves the volatilization of the sample, separation of its components in a chromatographic column, and detection by a mass spectrometer, which provides both quantitative data and structural information.

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix. For the analysis of this compound, a pheromone often collected as a volatile, several techniques can be employed.

1. Headspace Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique that is highly effective for concentrating volatile and semi-volatile analytes from the headspace of a sample.

-

Protocol:

-

Place the sample (e.g., insect culture, food matrix) in a sealed headspace vial.

-

Expose a SPME fiber (e.g., with a Polydimethylsiloxane (PDMS) coating) to the headspace of the vial.

-

Allow the fiber to be exposed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-60 °C) to allow for the adsorption of volatile compounds.

-

Retract the fiber and introduce it into the GC injector for thermal desorption of the analytes.

-

2. Solvent Extraction

This classic technique involves the use of an organic solvent to extract the analyte from a solid or liquid sample.

-

Protocol:

-

Homogenize the sample in a suitable organic solvent (e.g., hexane, diethyl ether).

-

Vortex or sonicate the mixture to ensure efficient extraction.

-

Centrifuge the sample to pellet any solid material.

-

Carefully collect the supernatant containing the extracted analytes.

-

The extract can be concentrated under a gentle stream of nitrogen if necessary.

-

Inject an aliquot of the extract into the GC-MS system.

-

3. Headspace Sampling with Adsorbent Tubes

This method is suitable for collecting airborne pheromones or volatiles from a larger environment.

-

Protocol:

-

Draw a known volume of air from the sample environment through a tube packed with an adsorbent material (e.g., activated charcoal).

-

The volatile compounds, including this compound, are trapped on the adsorbent.

-

The trapped analytes are then eluted with a small volume of a suitable solvent (e.g., hexane).

-

An aliquot of the eluate is injected into the GC-MS.

-

GC-MS Instrumentation and Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.

| Parameter | Typical Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (for trace analysis) or Split |

| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |

| Oven Temperature Program | Initial temperature of 50-70 °C, hold for 1-2 min, ramp at 5-10 °C/min to 250-280 °C, hold for 5-10 min.[1] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Scan Mode | Full Scan (e.g., m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification of target ions. |

| Ion Source Temperature | 230 °C |

| Transfer Line Temperature | 280 °C |

Quantitative Analysis

For accurate quantification, an external calibration curve should be prepared using certified standards of this compound. The use of an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) is recommended to correct for variations in sample preparation and instrument response.

Quantitative Performance Data

While specific analytical validation data for this compound is not extensively published, the performance of GC-MS for similar long-chain aldehydes is typically in the following ranges. It is imperative to validate these parameters for the specific matrix and instrumentation being used.

| Parameter | Expected Performance for Similar Aldehydes by GC-MS |

| Limit of Detection (LOD) | 0.1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL |

| Linearity (R²) | > 0.99 |

| Precision (RSD%) | < 15% |

| Recovery (%) | 80 - 120% |

Alternative Analytical Techniques

While GC-MS is the predominant technique, other methods for aldehyde analysis could be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis of aldehydes after derivatization with a UV-active or fluorescent tag. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with aldehydes to form stable hydrazones that can be detected by UV-Vis spectrophotometry.

-

General Protocol Outline:

-

Derivatize the sample extract with a solution of DNPH.

-

Separate the resulting hydrazones on a C18 reversed-phase HPLC column.

-

Detect the derivatives using a UV detector at approximately 360 nm.

-

Quantify against a calibration curve prepared from derivatized this compound standards.

-

Experimental Workflows and Diagrams

To visualize the analytical processes, the following diagrams have been generated using Graphviz.

Caption: Workflow for GC-MS analysis of this compound.

Caption: Comparison of sample preparation methods.

References

Application Note: Quantitative Analysis of 4,8-Dimethyldecanal by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

4,8-Dimethyldecanal is a branched-chain aliphatic aldehyde notable for its role as a male-produced aggregation pheromone in insects, particularly the red flour beetle (Tribolium castaneum) and the confused flour beetle (Tribolium confusum). Its molecular formula is C₁₂H₂₄O, with a molecular weight of 184.32 g/mol . Accurate and sensitive quantification of this compound is critical for applications in pest management programs, ecological research, and the development of semiochemical-based control strategies.

This application note provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters for robust chromatographic separation, and mass spectrometric detection and quantification.

Experimental Protocols

Materials and Reagents

-

Standards: this compound (≥95% purity), Internal Standard (IS), e.g., Methyl Dodecanoate or Methyl Decanoate.

-

Solvents (GC or HPLC Grade): Hexane, Dichloromethane, Methanol.

-

Sample Vials: 1.5 mL or 2 mL glass autosampler vials with PTFE-lined caps.

-

Extraction Supplies (as needed): Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS), Solid-Phase Extraction (SPE) cartridges.

Sample Preparation